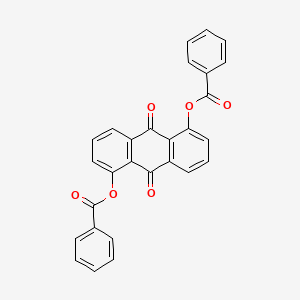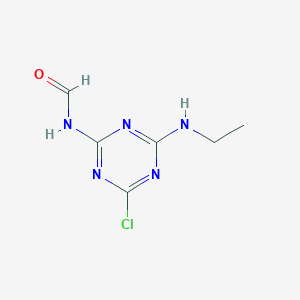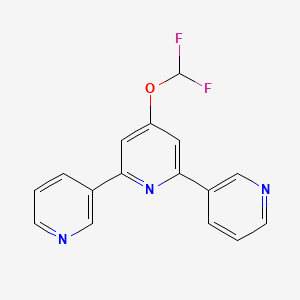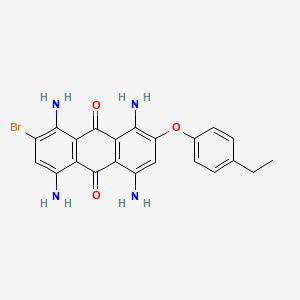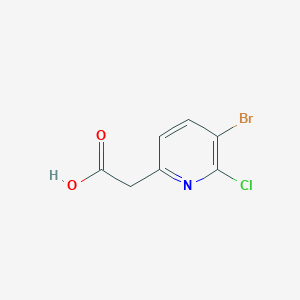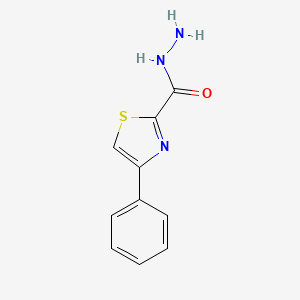
4-Phenylthiazole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylthiazole-2-carbohydrazide is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at the 4-position and a carbohydrazide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole-2-carbohydrazide typically involves the reaction of 4-phenylthiazole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylthiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Phenylthiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting programmed cell death.
Comparison with Similar Compounds
4-Phenylthiazole-2-carbohydrazide can be compared with other thiazole derivatives:
Properties
Molecular Formula |
C10H9N3OS |
|---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
4-phenyl-1,3-thiazole-2-carbohydrazide |
InChI |
InChI=1S/C10H9N3OS/c11-13-9(14)10-12-8(6-15-10)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14) |
InChI Key |
UIAQFUIRALQZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


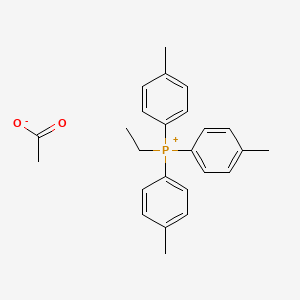

![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
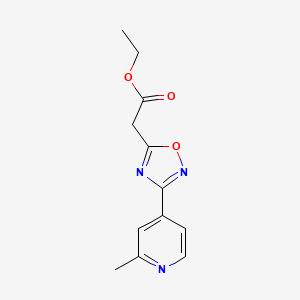

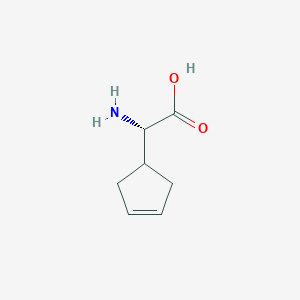
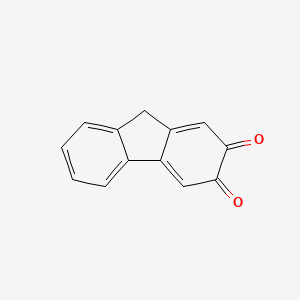
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
